molecular formula C19H16O5 B562544 6-Hydroxywarfarin CAS No. 17834-02-5

6-Hydroxywarfarin

Cat. No.: B562544
CAS No.: 17834-02-5
M. Wt: 324.3 g/mol
InChI Key: IQWPEJBUOJQPDE-UHFFFAOYSA-N
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Description

6-Hydroxy Warfarin is a hydroxylated metabolite of Warfarin, an anticoagulant drug widely used to prevent blood clot formation. Warfarin itself is a vitamin K antagonist that inhibits the synthesis of biologically active forms of various clotting factors. The hydroxylation of Warfarin results in several metabolites, including 6-Hydroxy Warfarin, which plays a role in the drug’s metabolism and excretion .

Scientific Research Applications

6-Hydroxy Warfarin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the metabolic pathways of Warfarin and its interactions with cytochrome P450 enzymes. In biology, it helps in understanding the role of hydroxylated metabolites in drug metabolism and excretion. In medicine, 6-Hydroxy Warfarin is used to monitor the therapeutic levels of Warfarin and to study its pharmacokinetics and pharmacodynamics. In industry, it is used in the development of analytical methods for the quantification of Warfarin and its metabolites .

Mechanism of Action

Target of Action

6-Hydroxywarfarin, like its parent compound warfarin, primarily targets the Vitamin K Epoxide Reductase (VKOR) . This enzyme plays a crucial role in the vitamin K cycle, which is essential for the γ-carboxylation of coagulation factors VII, IX, X, and thrombin . The γ-carboxylation of these factors is necessary for their biological activity, which involves the regulation of blood clotting.

Mode of Action

This compound acts as an antagonist to vitamin K, inhibiting the production of vitamin K by VKOR . This inhibition disrupts the vitamin K cycle, preventing the γ-carboxylation of the coagulation factors . As a result, the biological activity of these factors is reduced, leading to a decrease in blood clot formation.

Biochemical Pathways

The metabolism of this compound involves several biochemical pathways. Cytochromes P450 play a significant role in oxidizing R- and S-warfarin to 6-, 7-, 8-, 10-, and 4′-hydroxywarfarin . Additionally, warfarin alcohols form through a minor metabolic pathway involving reduction at the C11 position .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its metabolism. It undergoes reduction, possibly impacting its pharmacological activity and elimination . The location of the hydroxyl group significantly impacts reduction selectivity among the hydroxywarfarins, as well as the specificity for the resulting metabolites .

Result of Action

The primary result of this compound’s action is a decrease in blood clot formation. By inhibiting the γ-carboxylation of coagulation factors, it reduces their biological activity, leading to a decrease in blood clot formation . This makes this compound effective in preventing venous thromboembolism, pulmonary embolism, and other thromboembolic events .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism. Pharmacogenetic studies report conflicting findings on the clinical relevance of CYP2C19, which is involved in the metabolism of warfarin . Therefore, the efficacy and stability of this compound can vary significantly among individuals due to genetic variations and drug interactions .

Safety and Hazards

6-Hydroxywarfarin is harmful if swallowed and causes serious eye damage .

Future Directions

Large ongoing studies of genes involved in the actions of warfarin, together with prospective assessment of environmental factors, will undoubtedly increase the capacity to accurately predict warfarin dose . Hydroxywarfarin metabolites produced by CYP2C9 and other CYPs may limit metabolic capacity toward S-warfarin through competitive inhibition . Subsequent processing of hydroxywarfarins to secondary metabolites, such as hydroxywarfarin glucuronides, could suppress product feedback inhibition, and therefore could play an important role in the modulation of metabolic pathways governing warfarin inactivation and elimination .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Hydroxy Warfarin is synthesized through the hydroxylation of Warfarin. This process is primarily catalyzed by cytochrome P450 enzymes, particularly CYP2C9.

Industrial Production Methods: In industrial settings, the synthesis of 6-Hydroxy Warfarin involves the use of chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and identify the enantiomers of Warfarin and its hydroxylated metabolites. This method ensures high precision and accuracy in the production of 6-Hydroxy Warfarin .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxy Warfarin undergoes various chemical reactions, including oxidation, reduction, and substitution. The primary reaction is hydroxylation, catalyzed by cytochrome P450 enzymes .

Common Reagents and Conditions: The hydroxylation reaction typically involves the use of cytochrome P450 enzymes, with CYP2C9 being the major enzyme responsible for the formation of 6-Hydroxy Warfarin. The reaction conditions include the presence of oxygen and NADPH as a cofactor .

Major Products Formed: The major product formed from the hydroxylation of Warfarin is 6-Hydroxy Warfarin. Other hydroxylated metabolites include 7-Hydroxy Warfarin and 8-Hydroxy Warfarin .

Comparison with Similar Compounds

6-Hydroxy Warfarin is one of several hydroxylated metabolites of Warfarin. Other similar compounds include 7-Hydroxy Warfarin, 8-Hydroxy Warfarin, and 10-Hydroxy Warfarin. Each of these metabolites is formed through the hydroxylation of Warfarin at different positions on the molecule. The uniqueness of 6-Hydroxy Warfarin lies in its specific interaction with CYP2C9, which distinguishes it from other hydroxylated metabolites that may interact with different cytochrome P450 enzymes .

Properties

IUPAC Name

4,6-dihydroxy-3-(3-oxo-1-phenylbutyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-11(20)9-14(12-5-3-2-4-6-12)17-18(22)15-10-13(21)7-8-16(15)24-19(17)23/h2-8,10,14,21-22H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWPEJBUOJQPDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=CC(=C3)O)OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50939073
Record name 2,6-Dihydroxy-3-(3-oxo-1-phenylbutyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50939073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17834-02-5
Record name 6-Hydroxywarfarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017834025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dihydroxy-3-(3-oxo-1-phenylbutyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50939073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Hydroxywarfarin
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Record name 6-HYDROXYWARFARIN
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Q & A

Q1: Does 6-hydroxywarfarin contribute to the anticoagulant effects of warfarin?

A1: While this compound is a metabolite of warfarin, the provided research focuses on its formation and excretion rather than its direct pharmacological activity. [, ] The studies emphasize that S-warfarin is a more potent anticoagulant than R-warfarin, with S-7-hydroxywarfarin identified as its primary metabolite. [, ] This suggests that this compound may not play a significant role in the anticoagulant effect compared to S-warfarin and S-7-hydroxywarfarin.

Q2: How do drugs like phenylbutazone and diltiazem affect the metabolism of warfarin to this compound?

A2: Phenylbutazone has been shown to slow down the clearance of S-warfarin, the enantiomer primarily metabolized to 7-hydroxywarfarin, while increasing the clearance of R-warfarin. [] Since R-warfarin is a precursor to this compound, phenylbutazone could potentially lead to an increase in this compound formation. In contrast, diltiazem selectively inhibits the clearance of R-warfarin, specifically affecting the formation of R-6-hydroxywarfarin and R-8-hydroxywarfarin. [] This suggests that diltiazem could lead to a decrease in the formation of this compound from R-warfarin.

Q3: Is there a difference in how R-6-hydroxywarfarin and S-6-hydroxywarfarin bind to proteins?

A3: Research indicates that both R-6-hydroxywarfarin and S-6-hydroxywarfarin have a lower binding affinity to human serum albumin (HSA) compared to the warfarin enantiomers. [] This suggests that these metabolites may be more readily cleared from the body. Phenylbutazone was found to increase the unbound fraction of both R-6-hydroxywarfarin and S-6-hydroxywarfarin, potentially influencing their distribution and elimination.

Q4: What are the primary routes of excretion for this compound in rats?

A4: Studies in rats demonstrate that this compound is excreted through both bile and urine. [] Following oral or intravenous administration of radiolabeled warfarin, a significant portion of the administered radioactivity was recovered in the bile as this compound. This suggests that biliary excretion plays a major role in the elimination of this compound in rats.

Q5: How is this compound metabolized further in the liver?

A5: Studies using rat hepatocytes in primary culture show that this compound undergoes phase II metabolism, primarily through conjugation with sulfate. [] This process forms sulfate conjugates of this compound, which are then excreted from the liver.

Q6: What analytical techniques are used to study this compound?

A6: Various analytical techniques are employed to study this compound, including high-performance liquid chromatography (HPLC) for separation and quantification. [, , , ] Stereospecific HPLC assays are particularly valuable for distinguishing between the enantiomers of this compound and other warfarin metabolites. [, ] Additionally, mass spectrometry can be coupled with HPLC to provide structural information and identify metabolites. []

Q7: Are there any known drug interactions involving fluconazole and this compound formation?

A7: Fluconazole, an antifungal agent, potently inhibits cytochrome P450 2C9, the primary enzyme responsible for metabolizing S-warfarin to S-7-hydroxywarfarin. [] While the study doesn't directly investigate this compound, fluconazole's inhibition of other metabolic pathways of warfarin could potentially alter the overall metabolic profile, including the formation of this compound. Further research is needed to fully understand this potential interaction.

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